Cas no 2229450-47-7 (4-(3-fluoropyridin-4-yl)butanal)

4-(3-Fluoropyridin-4-yl)butanal is a fluorinated pyridine derivative with a butanal side chain, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the fluorine atom at the 3-position of the pyridine ring enhances its reactivity and stability, making it valuable for constructing complex molecules. The aldehyde functional group offers a reactive site for further derivatization, such as condensation or reduction reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties. Its well-defined structure ensures consistent performance in synthetic pathways, supporting precision in research and industrial applications.
4-(3-fluoropyridin-4-yl)butanal structure
2229450-47-7 structure
Product Name:4-(3-fluoropyridin-4-yl)butanal
CAS No:2229450-47-7
MF:C9H10FNO
MW:167.180205821991
CID:5922399
PubChem ID:165616301
Update Time:2025-10-28

4-(3-fluoropyridin-4-yl)butanal Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluoropyridin-4-yl)butanal
    • EN300-1816723
    • 2229450-47-7
    • Inchi: 1S/C9H10FNO/c10-9-7-11-5-4-8(9)3-1-2-6-12/h4-7H,1-3H2
    • InChI Key: FEPPPGDBMYQTCY-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1CCCC=O

Computed Properties

  • Exact Mass: 167.074642105g/mol
  • Monoisotopic Mass: 167.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 30Ų

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Additional information on 4-(3-fluoropyridin-4-yl)butanal

4-(3-Fluoropyridin-4-yl)Butanal: A Comprehensive Overview

4-(3-Fluoropyridin-4-yl)butanal, also known by its CAS number 2229450-47-7, is a chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a fluorine atom at the 3-position and an aldehyde group at the 4-position. The molecule's structure makes it a valuable building block in the synthesis of various bioactive compounds.

The synthesis of 4-(3-fluoropyridin-4-yl)butanal typically involves multi-step processes, often starting with the preparation of the pyridine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, which are crucial in constructing the carbon-pyridine bond. These methods not only enhance yield but also improve the overall purity of the compound.

In terms of applications, 4-(3-fluoropyridin-4-yl)butanal has shown promise in drug discovery efforts. Its ability to act as a versatile intermediate allows chemists to explore its potential in designing molecules with therapeutic properties. For example, studies have demonstrated that derivatives of this compound exhibit activity against certain enzymes implicated in neurodegenerative diseases. The fluorine substitution at the 3-position of the pyridine ring is particularly significant, as it can influence both the electronic properties and bioavailability of the resulting compounds.

The recent research on 4-(3-fluoropyridin-4-yl)butanal has also highlighted its role in green chemistry. By incorporating this compound into sustainable synthetic pathways, scientists aim to reduce waste and energy consumption during chemical manufacturing. One notable study reported the use of microwave-assisted synthesis to expedite reaction times while maintaining high yields. Such innovations underscore the importance of continuous improvement in synthetic methodologies to meet modern environmental standards.

Beyond its synthetic applications, 4-(3-fluoropyridin-4-yl)butanal has been investigated for its pharmacokinetic properties. Preclinical studies have shown that this compound exhibits moderate solubility in aqueous solutions, which is a critical factor for drug delivery systems. Furthermore, its metabolic stability has been evaluated using in vitro models, providing insights into its potential suitability for therapeutic use.

In conclusion, 4-(3-fluoropyridin-4-yl)butanal, with its CAS number 2229450-47-7, stands as a pivotal molecule in contemporary chemical research. Its structural versatility, coupled with advancements in synthesis and application techniques, positions it as a key player in both academic and industrial settings. As research continues to unfold, this compound is expected to contribute significantly to the development of novel drugs and sustainable chemical processes.

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